molecular formula C14H16BrNO4 B7646960 (1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No. B7646960
M. Wt: 342.18 g/mol
InChI Key: SRJJTEVUCXXKDV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves inhibition of FAAH. By inhibiting FAAH, (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid are still being studied. However, it has been shown to have potential applications in the treatment of pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is that it has been found to be a selective inhibitor of FAAH, meaning that it does not inhibit other enzymes in the body. This makes it a potentially useful tool for studying the role of FAAH in various physiological processes. One limitation of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of FAAH. Another area of interest is the study of the physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid in vivo, including its potential applications in the treatment of pain, inflammation, and anxiety. Additionally, the role of endocannabinoids and FAAH in various physiological processes is still not fully understood, and further research in this area could lead to the development of new therapies for a variety of conditions.
In conclusion, (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a chemical compound that has potential applications in the field of drug discovery. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body make it a potentially useful tool for studying the role of FAAH in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid and its potential applications in the treatment of various conditions.

Synthesis Methods

The synthesis of ((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with maleic anhydride to form endo-3-(maleimido)cyclopentene-1-carboxylic acid. This intermediate is then reacted with 4-bromo-2-methoxyaniline to form (this compound)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid.

Scientific Research Applications

((1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid has been found to have potential applications in the field of drug discovery. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are molecules that are produced by the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.

properties

IUPAC Name

(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-20-12-7-10(15)4-5-11(12)16-13(17)8-2-3-9(6-8)14(18)19/h4-5,7-9H,2-3,6H2,1H3,(H,16,17)(H,18,19)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJJTEVUCXXKDV-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NC(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)Br)NC(=O)[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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